molecular formula C12H16Br2F2Si B12612141 Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- CAS No. 651027-04-2

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-

Katalognummer: B12612141
CAS-Nummer: 651027-04-2
Molekulargewicht: 386.14 g/mol
InChI-Schlüssel: YKRBUQSEZXKVCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,5-dibromo-2,6-difluorophenyl derivatives with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 60-100°C and maintaining an inert atmosphere using nitrogen or argon .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in the development of new materials with unique properties.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Wirkmechanismus

The mechanism of action of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the structure and function of biomolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Silane, (3,5-dibromo-2,6-difluorophenyl)trimethyl-: Similar structure but with methyl groups instead of ethyl groups.

    Silane, (3,5-dibromo-2,6-difluorophenyl)triphenyl-: Similar structure but with phenyl groups instead of ethyl groups.

    Silane, (3,5-dibromo-2,6-difluorophenyl)triisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is unique due to its specific combination of bromine, fluorine, and silicon atoms, which confer distinct chemical properties and reactivity. The presence of ethyl groups also influences its solubility and interactions with other molecules, making it suitable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

651027-04-2

Molekularformel

C12H16Br2F2Si

Molekulargewicht

386.14 g/mol

IUPAC-Name

(3,5-dibromo-2,6-difluorophenyl)-triethylsilane

InChI

InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3

InChI-Schlüssel

YKRBUQSEZXKVCY-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.